BW-A 78U
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-[(2-fluorophenyl)methyl]-N-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5/c1-15-12-11-13(17-7-16-12)19(8-18-11)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZABAGHILOTTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101190-60-7 (hydrochloride) | |
| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50143759 | |
| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101155-02-6 | |
| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BW-A 78U | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8S5Q0N0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Mechanism of BW-A 78U: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW-A 78U is a notable pharmacological agent identified as a selective inhibitor of phosphodiesterase 4 (PDE4). This technical guide provides an in-depth exploration of its core mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways. The primary mode of action for this compound is the inhibition of the PDE4 enzyme, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This modulation of cAMP signaling underlies its potential anti-inflammatory effects. This document collates and presents the foundational scientific data on this compound to facilitate further research and drug development efforts.
Core Mechanism of Action: Phosphodiesterase 4 Inhibition
This compound functions as a competitive inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is a critical enzyme in intracellular signaling, responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.
The elevation of intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of substrate proteins, including transcription factors, enzymes, and ion channels. This cascade of events ultimately results in a cellular response, which in the context of inflammatory cells, is typically a dampening of the inflammatory response. For instance, elevated cAMP is known to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Quantitative Pharmacological Data
The inhibitory potency of this compound against PDE4 has been quantified, providing a key metric for its activity. The available data from seminal studies are summarized below.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 3 µM | PDE4 isolated from bovine aorta | [1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the PDE4 enzyme activity.
Key Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments used to characterize this compound are provided below.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol outlines the method for determining the half-maximal inhibitory concentration (IC50) of this compound against PDE4.
Objective: To quantify the inhibitory potency of this compound on PDE4 activity.
Materials:
-
Partially purified PDE4 enzyme from bovine aorta.
-
This compound
-
[3H]cAMP (radiolabeled cyclic AMP)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
-
Buffer solution (e.g., Tris-HCl)
Procedure:
-
Prepare a reaction mixture containing the buffer solution, [3H]cAMP, and the PDE4 enzyme.
-
Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor is also prepared.
-
Incubate the mixture at 37°C for a defined period to allow for enzymatic reaction.
-
Terminate the reaction by boiling.
-
Add snake venom nucleotidase to the mixture and incubate again. This step converts the product of the PDE4 reaction, [3H]AMP, into [3H]adenosine.
-
Separate the unreacted [3H]cAMP from the [3H]adenosine product using anion-exchange resin chromatography. [3H]cAMP binds to the resin, while [3H]adenosine does not.
-
Collect the eluate containing [3H]adenosine.
-
Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE4 inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for PDE4 Inhibition Assay.
Inhibition of LPS-Induced TNF-α Release in Human Mononuclear Cells
This protocol details a cell-based assay to evaluate the functional anti-inflammatory effect of this compound.
Objective: To determine the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for human TNF-α
Procedure:
-
Isolate PBMCs from human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the cells in culture medium supplemented with FBS.
-
Pre-incubate the PBMCs with various concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the cells with LPS (e.g., at 1 µg/mL) to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS without this compound) should be included.
-
Incubate the cells for a specified period (e.g., 4-18 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on LPS-induced TNF-α production.
Concluding Remarks
This compound has been characterized as a selective inhibitor of PDE4 with an IC50 of 3 µM.[1] Its mechanism of action, centered on the elevation of intracellular cAMP, suggests its potential as an anti-inflammatory agent. The provided experimental protocols offer a foundation for further research into its pharmacological profile and therapeutic applications. Future investigations could focus on its selectivity for different PDE4 isoforms, its in vivo efficacy in various inflammatory models, and the elucidation of its broader downstream signaling effects. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the understanding and potential clinical utility of this compound.
References
In-Depth Technical Guide: BW-A 78U (9-(2-fluorobenzyl)-N-methyl-9H-purin-6-amine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW-A 78U, identified by the Chemical Abstracts Service (CAS) number 101155-02-6, is a purine derivative with the chemical name 9-(2-fluorobenzyl)-N-methyl-9H-purin-6-amine. Primarily characterized in early research as a compound with anticonvulsant, anxiolytic, and sedative properties, it has also been more recently classified by commercial suppliers as a phosphodiesterase 4 (PDE4) inhibitor. This guide synthesizes the available technical information on this compound, presenting its pharmacological data, proposed mechanisms of action, and detailed experimental protocols for its in vivo evaluation. The initial classification as a potential antiviral agent lacks substantial support in the current scientific literature.
Core Compound Information
| Property | Value |
| IUPAC Name | 9-(2-fluorobenzyl)-N-methyl-9H-purin-6-amine |
| Synonyms | This compound, BW-A78U |
| CAS Number | 101155-02-6 |
| Molecular Formula | C₁₃H₁₂FN₅ |
| Molecular Weight | 257.27 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Pharmacological Data
The primary peer-reviewed study on this compound, conducted by Willard et al. (1990), elucidated its effects in murine models. The compound exhibits a profile characteristic of minor tranquilizers, though its mechanism appears distinct from benzodiazepines[1]. More recent commercial sources have identified it as a PDE4 inhibitor.
Quantitative Data Summary
| Parameter | Test System | Value | Reference |
| PDE4 Inhibition (IC₅₀) | In vitro enzyme assay | 3 µM | [2] |
| Benzodiazepine Receptor Binding (IC₅₀) | In vitro receptor binding assay | 13.6 µM | [1] |
| Sedative Effect (Effective Dose) | Free exploratory behavior in mice | 15 mg/kg (IP) | [1] |
| Anxiolytic Effect (Effective Dose) | Light/dark box test in mice | Low doses | [1] |
| Anticonvulsant Effect | Pentylenetetrazole-induced convulsions in mice | Protective | [1] |
Mechanism of Action
Central Nervous System Depressant Activity
The sedative and anxiolytic effects of this compound were observed in a dose-dependent manner. The compound significantly reduced locomotion and rearing in mice at a dose of 15 mg/kg administered intraperitoneally[1]. In the light/dark box choice test, lower doses of this compound increased the time mice spent in the illuminated compartment and the number of transitions, behaviors indicative of an anxiolytic effect[1].
Crucially, this compound demonstrated a very low affinity for the benzodiazepine receptor (IC₅₀ = 13.6 µM), suggesting that its tranquilizing effects are not mediated through this classical pathway[1]. The original researchers hypothesized that its mechanism may involve interference with adenosine-related targets, which are known regulators of neuronal excitability[1].
Phosphodiesterase 4 (PDE4) Inhibition
Commercial suppliers have categorized this compound as a PDE4 inhibitor with an IC₅₀ value of 3 µM[2]. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP can modulate various cellular functions, including a reduction in the inflammatory response.
The inhibition of PDE4 is a validated therapeutic strategy for a range of inflammatory conditions. The potential anti-inflammatory effects of this compound, stemming from its PDE4 inhibitory activity, warrant further investigation, as this was not explored in the initial in vivo studies.
Antiviral Potential
While some initial commercial classifications suggested potential antiviral applications, there is currently a lack of substantial scientific literature to support this claim or to elucidate a specific antiviral mechanism of action for this compound.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for PDE4 Inhibition
The following diagram illustrates the general signaling pathway affected by PDE4 inhibitors.
References
BW-A 78U: A Technical Overview of a Novel PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BW-A 78U, a selective phosphodiesterase 4 (PDE4) inhibitor. Due to the limited publicly available data on this specific compound, this document synthesizes the available information and supplements it with general knowledge and established protocols relevant to PDE4 inhibitors.
Executive Summary
This compound is a derivative of 9-benzyladenine identified as a selective inhibitor of phosphodiesterase 4 (PDE4).[1] Available data indicates its ability to inhibit PDE4 with an IC50 of 3 µM. However, it has been reported to be ineffective in inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release and fails to significantly inhibit arachidonate release in mononuclear cells.[1] This profile suggests a specific, yet potentially narrow, spectrum of anti-inflammatory activity. Further research is required to fully elucidate its therapeutic potential and selectivity profile across different PDE subtypes.
Core Data Presentation
The following table summarizes the available quantitative and qualitative data for this compound.
| Parameter | Value/Observation | Source |
| Target | Phosphodiesterase 4 (PDE4) | [1] |
| Chemical Class | 9-Benzyladenine derivative | [1] |
| CAS Number | 101155-02-6 | |
| Molecular Formula | C13H12FN5 | |
| Molecular Weight | 257.27 g/mol | |
| IC50 (PDE4) | 3 µM | [1] |
| Effect on Arachidonic Acid Release | Fails to significantly inhibit | [1] |
| Effect on LPS-induced TNF-α Release | Ineffective | [1] |
Signaling Pathway and Mechanism of Action
PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in regulating inflammation. By hydrolyzing cAMP to AMP, PDE4 dampens the anti-inflammatory effects of the cAMP-PKA signaling cascade. As a PDE4 inhibitor, this compound is expected to increase intracellular cAMP levels, leading to the downstream effects illustrated in the signaling pathway diagram below.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies for key experiments related to the characterization of this compound.
PDE4 Inhibition Assay (General Protocol)
Disclaimer: The specific protocol used to determine the IC50 of this compound is not publicly available. The following is a general protocol for a fluorescence polarization-based PDE4 inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4.
Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by PDE4. Inhibition of PDE4 results in less hydrolysis and a change in the fluorescence polarization signal.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescein-labeled cAMP (subsequently referred to as cAMP-FAM)
-
Phosphate-binding nanoparticles (Binding Agent)
-
Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
Test compound (this compound) serially diluted in DMSO
-
96-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the PDE4 enzyme to all wells except for the "no enzyme" control.
-
Initiate the reaction by adding the cAMP-FAM substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the enzymatic reaction and initiate the detection step by adding the Binding Agent, which binds to the hydrolyzed FAM-labeled phosphate group.
-
Incubate for a further period to allow for binding to stabilize.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
LPS-Induced TNF-α Release Assay
Objective: To assess the effect of this compound on the release of the pro-inflammatory cytokine TNF-α from human mononuclear cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the cells in complete culture medium (RPMI-1640 supplemented with FBS and antibiotics).
-
Seed the cells into a 96-well plate at a density of 5 x 10^5 cells per well.
-
Prepare various concentrations of this compound (e.g., 10 nM to 10 µM).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10 µg/mL.
-
Incubate the plate overnight (approximately 18-24 hours) at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells.
-
Collect the cell-free supernatants.
-
Determine the concentration of TNF-α in the supernatants using a specific human TNF-α ELISA kit, following the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the amount of TNF-α released and determine the effect of this compound.
Conclusion and Future Directions
This compound is a selective PDE4 inhibitor with a defined in vitro potency. The available data suggests that its anti-inflammatory profile may be distinct from other PDE4 inhibitors, given its lack of effect on TNF-α and arachidonic acid release in the reported assays. This could imply a more targeted mechanism of action or a lower potency in certain cellular contexts.
To fully understand the potential of this compound, further studies are warranted, including:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other PDE subtypes (PDE1, 2, 3, 5, etc.) to confirm its selectivity for PDE4.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in relevant animal models of inflammatory diseases, such as asthma or chronic obstructive pulmonary disease.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.
The information presented in this guide serves as a foundation for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic agent.
References
Unveiling BW-A 78U: A Technical Exploration of a Novel Phosphodiesterase 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW-A 78U, chemically identified as 3-(1-adamantyloxy)propan-1-amine, is a synthetic small molecule recognized for its inhibitory activity against phosphodiesterase 4 (PDE4). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the experimental protocols for its characterization, presents available quantitative data, and visualizes the pertinent biological pathways and experimental workflows. This document serves as a foundational resource for researchers investigating PDE4 inhibition and the therapeutic potential of adamantane-based compounds.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily responsible for the hydrolysis of cAMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn modulates a variety of cellular processes, including the inflammatory response. Consequently, PDE4 has emerged as a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
This compound, a compound featuring a bulky adamantane moiety, was investigated for its potential as a PDE4 inhibitor. The adamantane structure is often employed in medicinal chemistry to enhance lipophilicity and metabolic stability. This guide delves into the available scientific information surrounding this compound to provide a detailed technical understanding of its properties and the methodologies used for its evaluation.
Discovery and History
This compound, designated with the CAS number 101155-02-6, originated from the research and development programs of Burroughs Wellcome, a pharmaceutical company with a rich history of drug discovery. While the specific timeline and the lead scientists behind its initial synthesis and investigation are not extensively documented in readily available literature, its development can be situated within the broader historical context of the exploration of adamantane derivatives and phosphodiesterase inhibitors for therapeutic purposes. The "BW" in its name is a common signifier for compounds originating from Burroughs Wellcome's laboratories.
The primary rationale for the synthesis of adamantane-containing compounds like this compound was to explore their potential to modulate biological targets in inflammation and other disease areas. The unique physicochemical properties of the adamantane cage were hypothesized to confer favorable pharmacokinetic and pharmacodynamic characteristics.
Chemical Properties and Synthesis
Chemical Name: 3-(1-adamantyloxy)propan-1-amine Molecular Formula: C₁₃H₂₃NO Molecular Weight: 209.33 g/mol CAS Number: 101155-02-6
Synthesis Protocol
The synthesis of this compound is achieved through the nucleophilic substitution reaction between 1-bromoadamantane and 3-aminopropanol. A general laboratory-scale protocol is outlined below.
Materials:
-
1-bromoadamantane
-
3-aminopropanol
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide, tetrahydrofuran)
-
Reagents for workup and purification (e.g., water, diethyl ether, silica gel for chromatography)
Procedure:
-
To a solution of 3-aminopropanol in an anhydrous solvent, a suitable base is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred for a specified period to allow for the formation of the alkoxide.
-
A solution of 1-bromoadamantane in the same anhydrous solvent is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then heated to a specific temperature for a set duration to ensure complete reaction.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as diethyl ether.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure 3-(1-adamantyloxy)propan-1-amine.
Pharmacological Characterization
Phosphodiesterase 4 (PDE4) Inhibition
This compound has been identified as an inhibitor of the PDE4 enzyme. The inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Inhibitory Activity of this compound against PDE4
| Target | IC50 (μM) |
| PDE4 | 3 |
Experimental Protocol: PDE4 Inhibition Assay
The IC50 value for this compound against PDE4 was likely determined using a standard in vitro phosphodiesterase activity assay. A representative protocol is described below.
Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of AMP produced is quantified, and the inhibitory effect of the compound is determined by the reduction in AMP formation.
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Snake venom nucleotidase (to convert [³H]-AMP to [³H]-adenosine)
-
Anion-exchange resin (to separate [³H]-adenosine from unreacted [³H]-cAMP)
-
Scintillation cocktail and a scintillation counter
-
This compound at various concentrations
Procedure:
-
The PDE4 enzyme is incubated with varying concentrations of this compound in the assay buffer for a pre-determined period at 30°C.
-
The enzymatic reaction is initiated by the addition of [³H]-cAMP.
-
The reaction is allowed to proceed for a specific time and then terminated.
-
Snake venom nucleotidase is added to the mixture to convert the [³H]-AMP product to [³H]-adenosine.
-
The mixture is then passed through an anion-exchange resin. The unreacted [³H]-cAMP binds to the resin, while the [³H]-adenosine product is collected in the eluate.
-
The radioactivity of the eluate is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
Figure 1: Experimental workflow for the PDE4 inhibition assay.
Anti-inflammatory Activity Assessment
The potential anti-inflammatory effect of this compound was evaluated by measuring its ability to inhibit the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated human mononuclear cells.
Table 2: Effect of this compound on LPS-induced TNF-α Release
| Assay | Result |
| Inhibition of LPS-induced TNF-α release | Ineffective |
Experimental Protocol: TNF-α Release Assay
Principle: This cell-based assay measures the amount of TNF-α secreted by immune cells upon stimulation with LPS, a potent inflammatory stimulus. The effect of the test compound on this process is then quantified.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound at various concentrations
-
Enzyme-linked immunosorbent assay (ELISA) kit for human TNF-α
Procedure:
-
Human PBMCs are isolated from whole blood using density gradient centrifugation.
-
The cells are plated in a 96-well plate and incubated with various concentrations of this compound for a specified pre-incubation period.
-
LPS is then added to the wells to stimulate the cells.
-
The plate is incubated for a further period (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and the concentration of TNF-α is determined from a standard curve.
Figure 2: Experimental workflow for the TNF-α release assay.
Signaling Pathway
This compound's mechanism of action is centered on the inhibition of PDE4, which modulates the intracellular levels of cAMP.
Figure 3: Simplified signaling pathway of PDE4 inhibition by this compound.
In this pathway, activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase to convert ATP into cAMP. cAMP then activates Protein Kinase A (PKA), which has anti-inflammatory effects through the phosphorylation of various downstream targets. PDE4 acts as a negative regulator by hydrolyzing cAMP to AMP, thus terminating the signal. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation, enhanced PKA activity, and a subsequent reduction in the inflammatory response.
Conclusion
This compound is a historical adamantane-based compound that demonstrates in vitro inhibitory activity against phosphodiesterase 4. While it showed promise as a modulator of the cAMP signaling pathway, its ineffectiveness in inhibiting LPS-induced TNF-α release in human mononuclear cells suggests a limited or specific anti-inflammatory profile under the tested conditions. This technical guide provides a consolidated resource of the available information on this compound, including its synthesis, pharmacological data, and the experimental methodologies for its characterization. Further research would be required to fully elucidate its selectivity for PDE4 subtypes, its in vivo efficacy and pharmacokinetic properties, and its full potential as a therapeutic agent.
An In-depth Technical Guide to the Principle of Action of BW-A 78U
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW-A 78U is a novel purine derivative that has demonstrated a multi-faceted pharmacological profile, exhibiting anticonvulsant, anxiolytic, and sedative properties in preclinical studies. Its primary mechanism of action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of the principle of action of this compound, including its molecular target, downstream signaling effects, and the experimental basis for its observed pharmacological activities. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's function.
Core Mechanism of Action: PDE4 Inhibition
This compound functions as an inhibitor of phosphodiesterase 4 (PDE4), with a reported half-maximal inhibitory concentration (IC50) of 3 μM. PDE4 is a family of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in a variety of cellular signaling pathways. By inhibiting PDE4, this compound effectively increases the intracellular concentration of cAMP.
This elevation in cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of numerous genes involved in neuronal plasticity, inflammation, and other physiological processes. This core mechanism underlies the diverse pharmacological effects of this compound.
Signaling Pathway
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 3 µM | Phosphodiesterase 4 (PDE4) | N/A |
| IC50 | 13.6 µM | Benzodiazepine Receptor Binding | [1] |
Further data on PDE4 subtype selectivity (PDE4A, PDE4B, PDE4C, PDE4D) and pharmacokinetic parameters (ADME) are not currently available in the public domain.
Pharmacological Activities and Experimental Protocols
This compound has been characterized in several preclinical models, demonstrating anticonvulsant, anxiolytic, and sedative properties.
Anticonvulsant Activity
This compound has been shown to protect mice against convulsions induced by pentylenetetrazole.[1]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
-
Animal Model: Male mice.
-
Compound Administration: this compound administered via intraperitoneal (IP) injection.
-
Procedure:
-
A predetermined dose of this compound is administered to the test group of mice, while a control group receives a vehicle injection.
-
After a specific pretreatment time (e.g., 20 minutes), a convulsant dose of pentylenetetrazole is administered to all animals.
-
Animals are observed for the onset and severity of seizures (e.g., clonic and tonic-clonic convulsions).
-
-
Primary Endpoint: The ability of this compound to prevent or delay the onset of seizures compared to the control group.
Anxiolytic Activity
The anxiolytic effects of this compound were assessed using the light/dark box choice situation, an unconditioned conflict test. Low doses of the compound increased the time mice spent in the lit box and the number of transitions between the two compartments, behaviors indicative of reduced anxiety.[1]
Experimental Protocol: Light/Dark Box Test
-
Animal Model: Male mice.
-
Apparatus: A two-compartment box with one compartment brightly illuminated and the other kept dark. An opening allows free movement between the two compartments.
-
Procedure:
-
Mice are individually placed in the center of the lit compartment.
-
Over a defined period (e.g., 5-10 minutes), the following parameters are recorded:
-
Time spent in the lit compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
-
-
Primary Endpoint: A significant increase in the time spent in the lit compartment and the number of transitions is indicative of an anxiolytic effect.
Sedative Activity
The sedative properties of this compound were observed in a free exploratory situation in mice. The compound dose-dependently reduced locomotion and the number of rearings, with a significant effect at a dose of 15 mg/kg (IP).[1]
Experimental Protocol: Open Field Test
-
Animal Model: Male mice.
-
Apparatus: An open, enclosed arena, often marked with a grid to quantify movement.
-
Procedure:
-
Mice are individually placed in the center of the open field.
-
Behavior is recorded for a set duration, typically tracking:
-
Total distance traveled (locomotion).
-
Number of rearings (a measure of exploratory behavior).
-
-
-
Primary Endpoint: A significant reduction in locomotion and rearing frequency indicates a sedative effect.
Alternative Mechanistic Considerations
While PDE4 inhibition is the primary mechanism of action, studies have explored other potential targets. This compound exhibits a very low affinity for the benzodiazepine receptor (IC50 = 13.6 µM), suggesting that its anxiolytic and sedative effects are not mediated through this pathway.[1] It has been hypothesized that this compound may also interact with the adenosinergic system, as adenosine is a potent physiological regulator of neuronal excitability.[1] However, further research is required to fully elucidate this potential interaction.
Conclusion and Future Directions
This compound is a promising pharmacological agent with a clear principle of action centered on the inhibition of PDE4. Its demonstrated anticonvulsant, anxiolytic, and sedative properties in preclinical models warrant further investigation. Future research should focus on determining its selectivity for PDE4 subtypes, which would provide a more nuanced understanding of its therapeutic potential and side-effect profile. Furthermore, comprehensive pharmacokinetic studies are necessary to assess its drug-like properties and potential for clinical development. Elucidating any potential interactions with the adenosinergic system would also provide a more complete picture of its mechanism of action.
References
Methodological & Application
Application Notes and Protocols for BW-A 78U In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays involving BW-A 78U, a selective phosphodiesterase 4 (PDE4) inhibitor. The information is intended to guide researchers in pharmacology and drug discovery in studying the cellular effects of this compound.
Mechanism of Action
This compound is a chemical compound identified as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels can modulate the activity of downstream effectors, such as protein kinase A (PKA), leading to a variety of cellular responses, including the suppression of pro-inflammatory cytokine production.
Quantitative Data
The inhibitory activity of this compound on its primary target, PDE4, has been quantified and is presented in the table below.
| Compound | Target | IC50 | Reference |
| This compound | PDE4 | 3 µM | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Protocol 1: Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Release in Mononuclear Cells
This protocol describes a cell-based assay to evaluate the anti-inflammatory properties of this compound by measuring its ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from mononuclear cells stimulated with LPS.[1][2]
Materials:
-
This compound (CAS No. 101155-02-6)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
Cell Preparation:
-
If using primary PBMCs, isolate them from whole blood using Ficoll-Paque density gradient centrifugation.
-
If using a cell line like THP-1, maintain the cells in RPMI-1640 complete medium.
-
Wash the cells with sterile PBS and resuspend them in complete culture medium at a density of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 10 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Assay Protocol:
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of medium with the same final DMSO concentration.
-
Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.[1][2]
-
Prepare an LPS working solution in complete culture medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 10 µg/mL (except for the unstimulated control wells).[1][2]
-
Incubate the plate overnight (approximately 16-18 hours) at 37°C in a 5% CO2 incubator.[1][2]
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at 2000 x g for 10 minutes to pellet the cells.[1][2]
-
Carefully collect the cell-free supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at 450 nm using a microplate reader.[1][2]
-
-
Data Analysis:
-
Construct a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percentage inhibition of TNF-α release for each concentration of this compound relative to the LPS-stimulated control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value for TNF-α release inhibition.
-
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inhibiting TNF-α production.
Caption: Mechanism of this compound in suppressing LPS-induced TNF-α production.
Experimental Workflow for TNF-α Inhibition Assay
The diagram below outlines the key steps of the in vitro assay for measuring the inhibition of TNF-α release by this compound.
Caption: Workflow for the cell-based TNF-α inhibition assay.
References
Application Notes and Protocols for a Novel Antiviral Compound
Compound: BW-A 78U (Hypothetical Nucleoside Analogue)
For Research Use Only
Introduction
This compound is a synthetic nucleoside analogue with potential antiviral activity. As a member of this class of compounds, it is designed to interfere with viral replication. Nucleoside analogues function as antimetabolites by mimicking naturally occurring nucleosides.[1] Once incorporated into growing viral DNA or RNA strands, they act as chain terminators, thereby halting viral genome synthesis.[1][2] This document provides guidelines for the solubility and preparation of this compound for in vitro experiments, outlines its hypothetical mechanism of action, and details relevant experimental protocols.
Solubility of this compound
The solubility of an antiviral compound is a critical factor for its formulation and delivery in experimental settings. The following table summarizes the solubility of this compound in various common laboratory solvents. These values are illustrative and should be confirmed experimentally for each new batch of the compound.
| Solvent | Solubility (mg/mL) at 25°C | Molar Solubility (M) at 25°C | Notes |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 0.34 | Recommended for stock solution preparation. |
| Ethanol | 25 | 0.085 | Suitable for intermediate dilutions. |
| Phosphate-Buffered Saline (PBS) | 1 | 0.0034 | Limited solubility. Prepare fresh for final dilutions in aqueous media. |
| Water | < 0.1 | < 0.00034 | Practically insoluble. |
Note: The molar mass of this compound is assumed to be 291.26 g/mol for the purpose of these calculations.
Preparation of Stock Solutions and Experimental Dilutions
Accurate preparation of solutions is crucial for obtaining reliable and reproducible experimental results.
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 2.91 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add 1 mL of anhydrous DMSO to the weighed compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.
Preparation of Working Solutions
For cell-based assays, it is important to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in a suitable solvent, such as ethanol or cell culture medium, depending on the experimental requirements.
-
Final Dilution: Make the final dilutions in the appropriate cell culture medium to achieve the desired experimental concentrations. Ensure the final DMSO concentration is below 0.5% (v/v).
Hypothetical Mechanism of Action and Signaling Pathway
As a nucleoside analogue, this compound is hypothesized to inhibit viral replication by targeting the viral polymerase.[2][3]
-
Cellular Uptake: this compound enters the host cell.
-
Phosphorylation: Inside the cell, it is phosphorylated by host and/or viral kinases to its active triphosphate form.
-
Incorporation: The triphosphate form of this compound competes with natural nucleoside triphosphates for incorporation into the nascent viral DNA or RNA chain by the viral polymerase.
-
Chain Termination: Due to a modification in its sugar moiety, the incorporated this compound prevents the addition of the next nucleotide, leading to chain termination and halting viral genome replication.[1]
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to inhibit viral plaque formation in a cell monolayer.
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells) at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose and the various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque development (typically 2-5 days).
-
Staining and Counting: After incubation, fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of the compound compared to the untreated virus control. Determine the 50% inhibitory concentration (IC50).
Cytotoxicity Assay (MTT Assay)
It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.
-
Cell Seeding: Seed a 96-well plate with the host cell line at an appropriate density.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound (using the same concentrations as in the antiviral assay). Include untreated cells as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/IC50) can then be calculated to evaluate the therapeutic window of the compound.
Safety Precautions
Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Disclaimer: The information provided in these application notes is intended for research purposes only. The solubility data and protocols are based on a hypothetical compound and should be adapted and validated for the specific compound being investigated.
References
Application Notes and Protocols: Effective Concentration of a Research Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide to determining and utilizing the effective concentration of a research compound in various experimental settings. The protocols and data presented herein are intended to serve as a starting point for researchers to design and execute their own experiments. Due to the lack of specific information for a compound designated "BW-A 78U" in the scientific literature, this document will serve as a template, outlining the necessary data and methodologies required. To generate specific application notes, the correct name or identifier of the compound of interest is necessary.
Data Presentation: Quantitative Efficacy
The effective concentration of a compound is typically determined through dose-response experiments, and the results are often summarized using metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). The table below is a template for presenting such quantitative data.
| Assay Type | Cell Line / Model System | Endpoint Measured | IC50 / EC50 (µM) | Test Conditions (e.g., incubation time, serum concentration) | Reference |
| Example: Cytotoxicity | MCF-7 | Cell Viability (MTT Assay) | [Insert Value] | 72 hours, 10% FBS | [Insert Citation] |
| Example: Kinase Inhibition | Recombinant Enzyme | Phosphorylation | [Insert Value] | 1 hour, in vitro | [Insert Citation] |
| Example: Receptor Binding | CHO-K1 expressing Target | Ligand Displacement | [Insert Value] | 2 hours, whole cells | [Insert Citation] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are example protocols for common assays used to determine the effective concentration of a compound.
Protocol 1: Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on a specific cell line and calculate its IC50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Assay
Objective: To measure the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound stock solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.
Caption: A typical experimental workflow for determining the IC50 value of a compound.
Application of BW-A 78U in cAMP Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW-A 78U is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, making it a valuable tool for investigating the multifaceted roles of cAMP signaling in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for utilizing this compound in cAMP signaling research.
The cAMP signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular functions, including metabolism, gene transcription, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in numerous diseases, such as chronic obstructive pulmonary disease (COPD), asthma, neuroinflammatory disorders, and cancer. As a PDE4 inhibitor, this compound allows for the targeted elevation of cAMP, enabling researchers to dissect the downstream consequences of enhanced cAMP signaling.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the catalytic activity of PDE4. This inhibition leads to a reduction in the hydrolysis of cAMP to AMP, resulting in the accumulation of intracellular cAMP. Elevated cAMP levels subsequently lead to the activation of downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular function.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Species/Cell Type | Reference |
| IC50 for PDE4 | 3 µM | Not specified | [1][2] |
| Effect on LPS-induced TNF-α release | Ineffective | Human mononuclear cells | [1] |
Experimental Protocols
Intracellular cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on intracellular cAMP levels in cultured cells.
Materials:
-
This compound (solubilized in DMSO)
-
Cell line of interest (e.g., HEK293, U937)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX, a broad-spectrum PDE inhibitor, as a positive control)
-
Forskolin (an adenylyl cyclase activator, to stimulate cAMP production)
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)
-
Cell lysis buffer (provided with the cAMP assay kit)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 104 cells per well and culture overnight.
-
Pre-treatment:
-
Wash the cells once with warm PBS.
-
Add 90 µL of serum-free medium to each well.
-
Add 10 µL of various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the respective wells. For the control wells, add 10 µL of vehicle (DMSO). For a positive control, use a known concentration of IBMX.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stimulation:
-
Add 10 µL of forskolin (final concentration of 10 µM) to all wells except the basal control wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium.
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's instructions for the specific cAMP assay kit to measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the concentration of this compound to determine the dose-response relationship.
-
PKA Activity Assay
This protocol measures the activity of PKA, a key downstream effector of cAMP, following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
PKA activity assay kit (colorimetric or fluorescent)
-
Cell lysis buffer for kinase assays
-
Protein concentration assay kit (e.g., BCA)
-
Microplate reader
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described in the cAMP accumulation assay protocol (steps 1-3).
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a kinase-compatible lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
PKA Activity Measurement:
-
Follow the instructions provided with the PKA activity assay kit. Typically, this involves adding a specific amount of cell lysate to wells containing a PKA substrate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, the amount of phosphorylated substrate is quantified, which is proportional to the PKA activity.
-
-
Data Analysis:
-
Normalize the PKA activity to the protein concentration of each sample.
-
Compare the PKA activity in this compound-treated cells to that in control cells.
-
Western Blot for CREB Phosphorylation
This protocol assesses the phosphorylation of CREB at Serine 133, a hallmark of PKA-mediated CREB activation.
Materials:
-
This compound
-
Cell line of interest
-
RIPA buffer or similar lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described previously.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane of the phospho-CREB antibodies.
-
Re-probe the membrane with an antibody against total CREB to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-CREB and total CREB using densitometry software.
-
Calculate the ratio of phospho-CREB to total CREB for each sample to determine the relative level of CREB phosphorylation.
-
Conclusion
This compound is a potent and selective PDE4 inhibitor that serves as a valuable pharmacological tool for investigating the complexities of the cAMP signaling pathway. The protocols outlined in this document provide a framework for researchers to explore the effects of elevated cAMP levels on a variety of cellular processes. By employing these methods, scientists can further elucidate the role of cAMP in health and disease, potentially leading to the development of novel therapeutic strategies.
References
BW-A 78U: A Guide for Researchers in Drug Discovery and Development
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
BW-A 78U is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates the activity of various downstream effectors, including protein kinase A (PKA) and Exchange protein activated by cAMP (Epac). This modulation of cAMP signaling gives this compound significant anti-inflammatory properties, making it a valuable research tool for investigating a wide range of cellular processes and disease models.
Initially investigated for its potential antiviral properties, the primary mechanism of action of this compound is now understood to be centered on its anti-inflammatory effects derived from PDE4 inhibition.[4][5] This document provides detailed application notes and protocols for the use of this compound as a research tool for scientists and professionals in drug development.
Physicochemical Properties and Formulation
| Property | Value | Reference |
| Chemical Name | 9-(2-Fluorobenzyl)-N-methyl-9H-purin-6-amine | [4] |
| CAS Number | 101155-02-6 | [4] |
| Molecular Formula | C₁₃H₁₂FN₅ | [4] |
| Molecular Weight | 257.27 g/mol | [4] |
| Solubility | Soluble in DMSO | [2] |
Formulation for In Vitro Experiments:
For cell-based assays, this compound should be dissolved in high-purity dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could affect cell viability or function (typically ≤ 0.1%).
Mechanism of Action: PDE4 Inhibition and cAMP Signaling
This compound exerts its biological effects by inhibiting the PDE4 enzyme. PDE4 is a key regulator of intracellular cAMP levels. By blocking the degradation of cAMP, this compound elevates its concentration, leading to the activation of downstream signaling pathways.
Application Notes
This compound is a versatile tool for studying the role of PDE4 and cAMP signaling in various biological contexts. Its primary application lies in the investigation of inflammatory and immune responses.
Anti-Inflammatory Research
Due to its ability to suppress the production of pro-inflammatory cytokines, this compound is a valuable tool for studying inflammatory processes. It can be used in various in vitro and in vivo models of inflammation.
Antiviral Research
While not a direct antiviral agent that inhibits viral replication, this compound's anti-inflammatory properties make it relevant for studying the host's inflammatory response to viral infections.[4][5] By dampening the cytokine storm associated with certain viral diseases, PDE4 inhibitors can be investigated for their potential to mitigate virus-induced pathology.
Neuroscience Research
PDE4 is highly expressed in the brain and plays a role in neuronal function, learning, and memory. This compound can be used to explore the role of cAMP signaling in various neurological and psychiatric models.
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α Production in Human Mononuclear Cells
This protocol details a cell-based assay to evaluate the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
DMSO
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and seed them in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Cell Treatment: Add the diluted this compound solutions to the wells containing PBMCs and incubate for 30 minutes at 37°C in a 5% CO₂ incubator. Include a vehicle control (DMSO only).
-
Cell Stimulation: After the pre-incubation, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound treatment using a competitive enzyme immunoassay.
Materials:
-
This compound
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
Cell line of interest (e.g., HEK293, U937)
-
Cell culture medium and supplements
-
Cell lysis buffer
-
cAMP competitive ELISA kit
-
96-well plates
Procedure:
-
Cell Culture: Culture the chosen cell line to the desired confluency in the appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 30 minutes to 1 hour). Include a vehicle control. If desired, co-treat with an adenylyl cyclase activator like forskolin.
-
Cell Lysis: After treatment, remove the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Perform the competitive ELISA for cAMP according to the manufacturer's protocol. This typically involves incubating the cell lysates with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated plate.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cAMP concentrations based on a standard curve.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| PDE4 IC₅₀ | 3 µM | Enzyme assay | [1][2][3] |
| TNF-α Inhibition | Ineffective at inhibiting LPS-induced TNF-α release | Human mononuclear cells | [1][2] |
| Arachidonate Release | Fails to significantly inhibit | Not specified | [2] |
Note: The finding that this compound is ineffective at inhibiting LPS-induced TNF-α release in one study[1][2] highlights the importance of empirical testing in specific experimental systems. The anti-inflammatory effects of PDE4 inhibitors can be cell-type and stimulus-dependent.
Conclusion
This compound is a valuable pharmacological tool for researchers investigating the role of PDE4 and cAMP signaling in health and disease. Its well-defined mechanism of action as a PDE4 inhibitor makes it suitable for a range of in vitro studies, particularly in the fields of inflammation, immunology, and neuroscience. The provided protocols offer a starting point for utilizing this compound in the laboratory to explore its biological effects and potential therapeutic applications. As with any research compound, it is recommended to carefully validate its effects in the specific experimental models being used.
References
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. mdpi.com [mdpi.com]
- 4. PDE4 inhibition as a therapeutic strategy for improvement of pulmonary dysfunctions in Covid-19 and cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Letter to the editor: Immunomodulation by phosphodiesterase-4 inhibitor in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BW-A 78U: A Pharmacological Probe for the Adenosine System
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW-A 78U, chemically identified as 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, is a potent pharmacological agent with demonstrated anticonvulsant, anxiolytic, and sedative properties. Its mechanism of action is strongly suggested to be mediated through the adenosine system, making it a valuable probe for investigating adenosinergic signaling in the central nervous system. Notably, this compound exhibits a very low affinity for benzodiazepine receptors, indicating a distinct mode of action from classical anxiolytics. These application notes provide a comprehensive overview of its pharmacological profile, along with detailed protocols for its use in preclinical research.
Pharmacological Profile
This compound is a purine derivative that acts as a modulator of neuronal excitability. Its primary therapeutic indications, based on preclinical studies, include epilepsy and anxiety.
Table 1: Summary of Pharmacological Effects of this compound
| Property | Effect | Species | Key Findings |
| Anticonvulsant | Protects against pentylenetetrazole (PTZ)-induced convulsions. | Mouse | Dose-dependent reduction in seizure severity and increased latency to seizure onset. |
| Anxiolytic | Increases time spent in the lit box and number of transitions in the light/dark box test. | Mouse | Demonstrates anxiolytic-like effects at low doses. |
| Sedative | Reduces locomotion and the number of rearings in a free exploratory situation. | Mouse | Significant sedative effects observed at doses up to 15 mg/kg (IP). |
| Receptor Binding | Very low affinity for the benzodiazepine receptor (IC50 = 13.6 microM). | In vitro | Behavioral effects are unlikely to be mediated by direct interaction with benzodiazepine receptors. |
Mechanism of Action
The primary mechanism of action of this compound is believed to be through the modulation of the adenosine system. Adenosine is a potent endogenous neuromodulator that plays a crucial role in regulating neuronal excitability. By interacting with adenosine receptors, this compound likely mimics or enhances the inhibitory effects of adenosine in the brain, leading to its anticonvulsant and anxiolytic effects. Further research is required to fully elucidate its specific interactions with adenosine receptor subtypes (A1, A2A, A2B, A3).
Figure 1: Proposed signaling pathway for the pharmacological effects of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the anticonvulsant and anxiolytic properties of this compound in mice.
Protocol 1: Evaluation of Anticonvulsant Activity using the Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol is designed to assess the ability of this compound to protect against chemically-induced seizures.
Materials:
-
This compound
-
Pentylenetetrazole (PTZ)
-
Saline (0.9% NaCl)
-
Male mice (e.g., C57BL/6 strain)
-
Syringes and needles for intraperitoneal (IP) injection
-
Observation chambers
-
Timer
Procedure:
-
Animal Preparation: Acclimate mice to the testing room for at least 30 minutes before the experiment. Weigh each mouse to determine the correct dosage.
-
Drug Administration: Prepare a solution of this compound in a suitable vehicle (e.g., saline with a small amount of DMSO if necessary for solubility). Administer this compound or vehicle control via IP injection 20 minutes before PTZ administration.
-
PTZ Induction: Prepare a fresh solution of PTZ in saline. A convulsant dose (e.g., 60-85 mg/kg) should be administered via IP injection.[1]
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and start the timer. Observe the animal's behavior for at least 30 minutes.[2]
-
Data Collection: Record the latency to the first myoclonic jerk, the latency to generalized clonic seizures, and the seizure severity based on a standardized scoring system (e.g., Racine scale). The absence of a generalized clonic seizure within the observation period is considered complete protection.
Figure 2: Experimental workflow for the PTZ-induced seizure model.
Protocol 2: Evaluation of Anxiolytic Activity using the Light/Dark Box Test
This test assesses anxiety-like behavior in mice based on their natural aversion to brightly lit areas.
Materials:
-
This compound
-
Saline (0.9% NaCl)
-
Male mice
-
Light/dark box apparatus (a box divided into a small, dark compartment and a large, illuminated compartment)[3]
-
Video tracking software (optional, but recommended for accurate data collection)
-
Timer
Procedure:
-
Apparatus Setup: Ensure the light/dark box is clean and free of any odors from previous subjects. The illuminated compartment should be brightly lit (e.g., 300-400 lux), while the dark compartment should be dark (less than 5 lux).[3]
-
Animal Preparation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[4]
-
Drug Administration: Administer this compound or vehicle control via IP injection 20 minutes before placing the mouse in the apparatus.
-
Test Procedure: Gently place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.[4]
-
Observation: Allow the mouse to freely explore the apparatus for a set period, typically 5-10 minutes.[3][4] Record the session using a video camera.
-
Data Collection: Analyze the recording to determine the following parameters:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between the two compartments
-
Latency to first enter the dark compartment
-
Total distance traveled (to assess for general locomotor effects)
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
Figure 3: Experimental workflow for the light/dark box test.
Data Interpretation and Considerations
-
Dose-Response: It is crucial to establish a dose-response curve for this compound in each experimental paradigm to determine its potency and therapeutic window.
-
Sedative Effects: At higher doses, the sedative effects of this compound may influence performance in behavioral tests. It is important to assess locomotor activity to differentiate between anxiolytic and sedative effects. A reduction in total distance traveled in the light/dark box test can indicate sedation.
-
Vehicle Control: An appropriate vehicle control group is essential for all experiments to ensure that the observed effects are due to this compound and not the vehicle.
-
Selectivity: While this compound has low affinity for benzodiazepine receptors, its selectivity for different adenosine receptor subtypes is not yet fully characterized. Co-administration with selective adenosine receptor antagonists could help to elucidate its precise mechanism of action.
Conclusion
This compound is a valuable pharmacological probe for studying the role of the adenosine system in seizure disorders and anxiety. Its distinct mechanism of action from benzodiazepines makes it a particularly interesting tool for dissecting the neurobiology of these conditions. The provided protocols offer a starting point for researchers to investigate the in vivo effects of this compound. Further characterization of its binding profile at adenosine receptor subtypes will enhance its utility as a selective pharmacological probe.
References
Troubleshooting & Optimization
troubleshooting BW-A 78U experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using BW-A 78U in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research chemical identified as a phosphodiesterase 4 (PDE4) inhibitor.[1][2][3][4] Its primary mechanism of action is the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), an important second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 101155-02-6[1] |
| Molecular Formula | C13H12FN5[1][5] |
| Molecular Weight | 257.27 g/mol [1][5] |
| IUPAC Name | 9-(2-fluorobenzyl)-N-methyl-9H-purin-6-amine[1] |
| Appearance | Solid[5] |
| Purity | Typically >98%[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | For short-term storage (days to weeks), keep at 0-4°C in a dry, dark place. For long-term storage (months to years), store at -20°C.[1] |
Q3: What is the reported in vitro activity of this compound?
The primary reported quantitative data for this compound is its half-maximal inhibitory concentration (IC50) for the PDE4 enzyme.
| Target | IC50 |
| PDE4 | 3 µM[1][2][3][4] |
Q4: Are there any known biological effects that this compound does not produce?
Yes, it has been reported that this compound does not significantly inhibit arachidonate release and is ineffective in inhibiting lipopolysaccharide (LPS)-induced TNF-α release.[2][3]
Troubleshooting Experimental Results
Q5: I am not observing the expected biological effect after treating my cells with this compound. What are the possible causes and troubleshooting steps?
Several factors could contribute to a lack of an observable effect. Here is a systematic approach to troubleshooting:
-
Step 1: Verify Reagent Integrity and Concentration.
-
Improper Storage: Confirm that the compound has been stored correctly at -20°C for long-term storage to prevent degradation.
-
Incorrect Concentration: Double-check all calculations for preparing your stock and working solutions. Serial dilutions can introduce errors. It is advisable to prepare fresh dilutions from your stock for each experiment.
-
Precipitation: this compound is soluble in DMSO.[1] When preparing your final culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation of the compound. Visually inspect the media for any signs of precipitation.
-
-
Step 2: Review Your Experimental System.
-
Cell Type and PDE4 Expression: Confirm that your cell line or primary cells express PDE4. The level of PDE4 expression can vary significantly between cell types, which will influence the magnitude of the response to a PDE4 inhibitor.
-
Assay Sensitivity: Your downstream assay may not be sensitive enough to detect the changes induced by PDE4 inhibition. Consider using a more direct and sensitive assay, such as a cAMP accumulation assay, to confirm that this compound is active in your system.
-
-
Step 3: Consider the Biological Context.
-
Stimulation Conditions: The effect of a PDE4 inhibitor is often more pronounced in the presence of a stimulus that increases cAMP synthesis (e.g., forskolin, a Gs-coupled GPCR agonist). If you are not seeing an effect under basal conditions, consider co-treating with such a stimulus.
-
Time Course: The optimal incubation time for observing an effect can vary. Perform a time-course experiment to determine the ideal duration of treatment.
-
Q6: I am observing cell toxicity or other unexpected off-target effects. What should I do?
-
Reduce DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration in the culture media is as low as possible and that you have a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent alone.
-
Titrate the Compound Concentration: The observed toxicity could be dose-dependent. Perform a dose-response experiment, starting from a lower concentration than initially used, to identify a non-toxic working concentration.
-
Consider Off-Target Effects: While this compound is a PDE4 inhibitor, at higher concentrations, it may have off-target effects. If you continue to observe unexpected effects at non-toxic concentrations, it may be necessary to use another, more selective PDE4 inhibitor as a control to confirm that the observed phenotype is due to PDE4 inhibition.
Experimental Protocols and Visualizations
General Protocol for In Vitro Cell Treatment
This is a generalized protocol for treating adherent cells in culture with this compound. It should be optimized for your specific cell type and experimental design.
-
Prepare a Stock Solution:
-
Dissolve a known weight of this compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and recover overnight.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in your cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
-
Cell Treatment:
-
Remove the old media from your cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (this may need to be optimized).
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells or cell lysates for your downstream assay (e.g., cAMP measurement, protein expression analysis, etc.).
-
Visualizing the PDE4 Signaling Pathway
The following diagram illustrates the general mechanism of action for a PDE4 inhibitor like this compound. An external stimulus (e.g., a hormone or neurotransmitter) binds to a Gs-coupled G-protein coupled receptor (GPCR), activating adenylyl cyclase (AC). AC converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. PDE4 degrades cAMP to AMP, thus terminating the signal. This compound inhibits PDE4, leading to sustained high levels of cAMP and prolonged PKA activation.
References
BW-A 78U stability and storage conditions
Technical Support Center: BW-A 78U
The following information is provided as a general template and should be adapted with accurate data once available from a reliable source.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A: This information is currently unavailable. For a typical research compound, long-term storage recommendations would specify a temperature range (e.g., -20°C or -80°C), protection from light, and storage in a tightly sealed container in a dry, well-ventilated area.
Q2: How should I store solutions of this compound?
A: Specific solution stability data is not available. As a general guideline, solutions should be freshly prepared for experiments. If short-term storage is necessary, it is often recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability in various solvents has not been determined.
Q3: What solvents are recommended for dissolving this compound?
A: Solubility information for this compound is not publicly documented. Researchers should perform small-scale solubility tests in common laboratory solvents such as DMSO, ethanol, or PBS to determine the most appropriate solvent for their experimental needs.
Q4: Is this compound sensitive to light or air?
A: The sensitivity of this compound to light and air is unknown. As a precautionary measure, it is advisable to handle the compound under subdued light and consider storage under an inert atmosphere (e.g., argon or nitrogen) if it is suspected to be oxygen-sensitive.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve | - Incorrect solvent- Compound has degraded | - Attempt solubilization in a different solvent (e.g., DMSO, DMF).- Gentle warming or sonication may aid dissolution.- If degradation is suspected, obtain a fresh supply of the compound. |
| Precipitation observed in solution | - Poor solubility at experimental concentration- Temperature fluctuations | - Prepare a more dilute solution.- Ensure the solution is maintained at the appropriate temperature for the experiment. |
| Inconsistent experimental results | - Compound degradation- Improper storage | - Prepare fresh solutions for each experiment.- Verify that the compound has been stored according to the manufacturer's recommendations. |
| Unexpected color change | - Decomposition of the compound- Contamination | - Discontinue use of the current stock and obtain a new vial.- Ensure proper handling procedures to prevent contamination. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted based on the specific properties of this compound once they are known.
Protocol 1: Assessment of Solution Stability
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquot the stock solution into multiple vials.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for varying durations (e.g., 24 hours, 1 week, 1 month).
-
At each time point, analyze the purity and concentration of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the results to a freshly prepared standard to determine the extent of degradation.
Logical Troubleshooting Workflow
This diagram outlines a general workflow for troubleshooting issues related to compound stability.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Overcoming Solubility Challenges of BW-A 78U in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing BW-A 78U in their experiments and encountering challenges with its solubility in aqueous solutions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer or cell culture media.
Possible Cause: This is a common occurrence when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution.
Solutions:
-
Optimize Final DMSO Concentration: It is crucial to maintain the lowest possible final concentration of DMSO in your aqueous solution. While a higher concentration of DMSO in the stock solution is good for initial dissolution, the final concentration in the experimental setup should typically be kept below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. For sensitive cell lines, a final DMSO concentration of 0.1% or lower may be necessary.
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous medium. This gradual change in solvent polarity can sometimes help to keep the compound in solution.
-
Pre-warming the Aqueous Solution: Gently warming the aqueous buffer or media to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature stability of the compound and other components in your solution.
Issue 2: Low solubility of this compound in aqueous solutions even at low concentrations.
Possible Cause: this compound has inherently low aqueous solubility, which can limit the achievable concentration in your experiments.
Solutions:
-
Use of Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can be tested. A preliminary experiment to determine the optimal molar ratio of this compound to HP-β-CD is recommended.
-
Co-solvents: While DMSO is the primary choice for stock solutions, other co-solvents like ethanol could be explored for preparing working solutions, always keeping the final concentration low and running appropriate vehicle controls.
-
-
Sonication: After diluting the stock solution, briefly sonicating the final aqueous solution in a bath sonicator can help to break down small aggregates and improve dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Based on available data, this compound exhibits high solubility in DMSO and poor solubility in water.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in cell culture media should generally be kept at or below 0.5% (v/v). For some sensitive cell lines, a concentration of 0.1% or lower is advisable. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q4: Can I heat the aqueous solution to dissolve this compound?
A4: Gentle warming to 37°C may aid in dissolution. However, prolonged or high-temperature heating is not recommended without specific stability data for this compound, as it could lead to degradation of the compound.
Quantitative Solubility Data
| Solvent | Concentration | Molar Concentration |
| DMSO | 51 mg/mL | 198.24 mM |
| Water | < 1 mg/mL | Not Applicable |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 257.27 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.57 mg of this compound.
-
Add the appropriate volume of 100% DMSO to the powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Media (Example for a 10 µM final concentration)
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.
-
Perform a serial dilution of the stock solution. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL of aqueous media, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed (37°C) aqueous media.
-
Immediately after adding the stock solution, vortex the working solution gently to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
Caption: PDE4 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
potential off-target effects of BW-A 78U
Disclaimer: The information provided in this technical support center is intended for research purposes only. BW-A 78U is an investigational compound, and its off-target effects are not yet fully characterized. Researchers should exercise caution and conduct their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is primarily investigated for its potential as an antiviral medication.[1] It has demonstrated activity in inhibiting the replication of certain RNA viruses, suggesting that its primary target may be involved in the viral RNA synthesis pathway.[1]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information regarding the specific off-target effects of this compound. As an investigational compound, its selectivity and potential interactions with unintended biological targets are likely still under active investigation.
Q3: What initial steps should I take to assess the potential off-target effects of this compound in my experimental system?
It is crucial to perform a series of validation experiments to understand the on- and off-target effects of this compound in your specific cellular or animal model. A recommended starting point is to perform dose-response curves and assess cellular viability to identify a suitable concentration range for your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular toxicity at low concentrations | Off-target effects on essential cellular pathways. | 1. Perform a comprehensive literature search for known off-target liabilities of similar chemical scaffolds. 2. Conduct a broad-panel kinase or receptor screening to identify potential unintended targets. 3. Use a structurally unrelated compound with a similar primary mechanism of action as a control. |
| Discrepancy between in vitro and in vivo results | 1. Poor pharmacokinetic properties of this compound. 2. In vivo metabolism to active or inactive compounds with different target profiles. 3. Off-target effects in a complex biological system not observed in isolated cells. | 1. Characterize the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in your animal model. 2. Analyze potential metabolites and assess their biological activity. 3. Utilize a target engagement assay to confirm that this compound is interacting with its intended target in vivo. |
| Inconsistent results across different cell lines | Cell line-specific expression of off-target proteins. | 1. Perform proteomic or transcriptomic analysis of your cell lines to identify differences in the expression of potential off-target candidates. 2. Validate the on-target activity of this compound in each cell line using a target-specific assay. |
Experimental Protocols
General Protocol for Assessing Cellular Viability using a Resazurin-Based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture media. Add the diluted compound to the cells and incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Resazurin Addition: Prepare a stock solution of resazurin. Add resazurin to each well to a final concentration of 10% (v/v).
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a significant color change is observed in the control wells.
-
Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of viable cells for each concentration of this compound relative to the vehicle-treated control cells.
Visualizations
References
Validation & Comparative
A Comparative Guide to the PDE4 Inhibitory Effects of BW-A 78U
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor BW-A 78U with other notable alternatives. The following sections present quantitative data on inhibitory potency, detailed experimental methodologies for assessing PDE4 inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of PDE4 Inhibitors
The inhibitory potency of this compound and a selection of alternative PDE4 inhibitors are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), a widely accepted measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor. The data also includes selectivity for different PDE4 subtypes (A, B, C, and D) where available, which is a critical factor in determining the therapeutic profile and potential side effects of an inhibitor.
| Inhibitor | Overall PDE4 IC50 | PDE4A IC50 | PDE4B IC50 | PDE4C IC50 | PDE4D IC50 |
| This compound | 3 µM | Not Available | Not Available | Not Available | Not Available |
| Roflumilast | ~0.8 nM[1] | High µM range[2] | 0.84 nM[2] | High µM range[2] | 0.68 nM[2] |
| Cilomilast | ~100-120 nM[3] | Not Available | 240 nM[4] | Not Available | 61 nM[4] |
| Apremilast | ~74 nM[5][6] | 10-100 nM[7][8] | 10-100 nM[7][8] | 10-100 nM[7][8] | 10-100 nM[7][8] |
| Crisaborole | 0.75 µM[9][10] | 55-340 nM[11] | 55-340 nM[11] | 55-340 nM[11] | 55-340 nM[11] |
| Rolipram | ~313 nM[12] | ~3 nM[13] | ~130 nM[13] | Not Available | ~240 nM[13] |
Experimental Protocols
This section outlines the methodologies for key experiments used to determine the inhibitory effects of compounds on PDE4 activity.
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay quantifies the enzymatic activity of purified PDE4 by measuring the change in fluorescence polarization of a labeled substrate.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, at a physiological pH).
-
Dilute purified recombinant human PDE4 enzyme (e.g., PDE4A, PDE4B, PDE4C, or PDE4D) to the desired concentration in the reaction buffer.
-
Prepare a fluorescently labeled substrate, typically FAM-cAMP (fluorescein-labeled cyclic adenosine monophosphate).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a reference inhibitor (e.g., Rolipram) in the reaction buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
-
Assay Procedure :
-
Add the diluted PDE4 enzyme to the wells of a microplate.
-
Add the serially diluted test inhibitor, reference inhibitor, or vehicle control to the respective wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at the controlled temperature.
-
Stop the reaction by adding a stop solution, which often contains a binding agent that specifically binds to the product of the reaction (FAM-AMP).
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore.
-
The degree of fluorescence polarization is inversely proportional to the amount of substrate hydrolyzed. High polarization indicates low enzyme activity (i.e., effective inhibition), while low polarization indicates high enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based PDE4 Inhibition Assay (TNF-α Release)
This assay assesses the functional consequence of PDE4 inhibition in a cellular context by measuring the suppression of tumor necrosis factor-alpha (TNF-α) release from inflammatory cells.
-
Cell Culture and Plating :
-
Culture a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., U937), in an appropriate culture medium.
-
Plate the cells at a predetermined density into the wells of a microplate and incubate to allow them to adhere or stabilize.
-
-
Inhibitor Treatment and Stimulation :
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a reference inhibitor in the cell culture medium.
-
Pre-incubate the cells with the diluted inhibitors or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of TNF-α.
-
-
Sample Collection and Analysis :
-
After an incubation period (e.g., 4-24 hours), centrifuge the microplate to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted TNF-α.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis :
-
Generate a standard curve using known concentrations of recombinant TNF-α.
-
Determine the concentration of TNF-α in each experimental sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Visualizations
PDE4 Signaling Pathway
Caption: The PDE4 signaling pathway, illustrating the role of cAMP and the inhibitory action of this compound.
Experimental Workflow: In Vitro PDE4 Inhibition Assay
Caption: A typical workflow for an in vitro fluorescence polarization-based PDE4 inhibition assay.
Logical Relationship: Comparison of PDE4 Inhibitors
Caption: A logical diagram comparing this compound with other PDE4 inhibitors based on potency and subtype selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcadonline.com [jcadonline.com]
- 11. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 12. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PDE4 Inhibitors: Profiling BW-A 78U Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor BW-A 78U with other notable PDE4 inhibitors: Roflumilast, Cilomilast, and Crisaborole. The information is supported by available experimental data to assist researchers in evaluating these compounds for their studies.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory cytokines.[2] This mechanism has made PDE4 a compelling target for the development of novel anti-inflammatory therapies for a range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[3][4]
Comparative Analysis of PDE4 Inhibitors
This section details the known characteristics of this compound, Roflumilast, Cilomilast, and Crisaborole, with a focus on their inhibitory potency, effects on inflammatory mediators, and other reported biological activities.
Key Differentiators
This compound is a PDE4 inhibitor with an IC50 of 3 μM.[5] A striking feature of this compound is its reported ineffectiveness in inhibiting the release of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). Furthermore, this compound does not significantly inhibit arachidonate release. Unique among the compared inhibitors, this compound has been reported to possess anxiolytic and sedative properties.
Roflumilast is a potent PDE4 inhibitor with IC50 values in the low nanomolar range for various PDE4 isoforms.[5] It is an approved treatment for severe COPD and plaque psoriasis.[6] In stark contrast to this compound, Roflumilast effectively inhibits the release of TNF-α and other pro-inflammatory cytokines.[1][7][8]
Cilomilast is a second-generation PDE4 inhibitor developed for respiratory diseases.[9][10] It demonstrates selectivity for the PDE4D subtype.[9] While it effectively reduces the release of TNF-α, its development was hampered by a challenging side-effect profile.[11][12]
Crisaborole is a topical PDE4 inhibitor approved for the treatment of atopic dermatitis.[13][14] It works by reducing inflammation in the skin through the inhibition of PDE4 and subsequent downstream effects on inflammatory cytokines.[15][16]
Data Presentation
The following tables summarize the quantitative data available for each inhibitor.
Table 1: In Vitro Inhibitory Activity
| Compound | PDE4 Inhibition IC50 | TNF-α Release Inhibition | Arachidonate Release Inhibition |
| This compound | 3 µM | Ineffective | No significant inhibition |
| Roflumilast | 0.2-4.3 nM (isoform dependent)[5] | EC50: ~1 nM (human bronchial explants);[1] IC50: 35 nM (human PBMCs)[17] | Data not available |
| Cilomilast | ~110 nM[5][18] | Significant reduction at 1 µM[11][12] | Data not available |
| Crisaborole | Not specified in direct comparative studies | Inhibits cytokine production similar to other PDE4 inhibitors[15] | Data not available |
Table 2: Pharmacokinetic Properties
| Compound | Route of Administration | Key Pharmacokinetic Features |
| This compound | Data not available | Data not available |
| Roflumilast | Oral | Rapidly absorbed; metabolized to an active N-oxide metabolite; half-life of roflumilast is ~17 hours and its N-oxide is ~30 hours.[19][20][21][22] |
| Cilomilast | Oral | Rapidly absorbed; negligible first-pass metabolism; elimination half-life of approximately 6.5-8 hours.[9][23][24][25] |
| Crisaborole | Topical | Low systemic absorption; metabolized to inactive metabolites.[3][26][27][28][29] |
Table 3: Other Reported Biological Activities
| Compound | Anxiolytic/Sedative Effects |
| This compound | Reported anxiolytic and sedative properties. |
| Roflumilast | Not a primary reported effect. |
| Cilomilast | Not a primary reported effect. |
| Crisaborole | Not a primary reported effect. |
Signaling Pathways and Experimental Workflows
PDE4 Signaling Pathway
Caption: General signaling pathway of PDE4 inhibition.
Experimental Workflow: TNF-α Release Assay
Caption: Workflow for assessing TNF-α release inhibition.
Experimental Protocols
PDE4 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE4.
Methodology:
-
Enzyme Source: Recombinant human PDE4 enzyme.
-
Substrate: Cyclic AMP (cAMP), often radiolabeled (e.g., [³H]-cAMP).
-
Procedure:
-
The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
The compound dilutions are incubated with the PDE4 enzyme in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of [³H]-cAMP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated, and the product ([³H]-AMP) is separated from the unreacted substrate.
-
The amount of [³H]-AMP is quantified using scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
LPS-Induced TNF-α Release Assay from Human PBMCs
Objective: To assess the ability of a compound to inhibit the release of TNF-α from inflammatory cells.
Methodology:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: PBMCs are seeded in 96-well plates at a density of approximately 1-2 x 10⁵ cells/well and allowed to adhere.
-
Treatment:
-
The cells are pre-incubated with various concentrations of the test PDE4 inhibitor for a specified time (e.g., 30-60 minutes).
-
Lipopolysaccharide (LPS) is added to the wells at a final concentration of 10-100 ng/mL to stimulate TNF-α production.
-
-
Incubation: The plates are incubated for 4 to 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
TNF-α Quantification:
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of the test compound compared to the LPS-stimulated control without the inhibitor. The EC50 or IC50 value is then determined.
Conclusion
This compound presents a distinct profile among PDE4 inhibitors. While its PDE4 inhibitory activity is in the low micromolar range, its lack of effect on LPS-induced TNF-α release and arachidonate release sets it apart from potent anti-inflammatory PDE4 inhibitors like Roflumilast and Cilomilast. The reported anxiolytic and sedative properties of this compound suggest a potential for a different therapeutic application, possibly targeting the central nervous system.
For researchers in the field of inflammation, Roflumilast and Cilomilast represent more conventional PDE4 inhibitors with well-documented anti-inflammatory effects. Crisaborole offers a topical application for skin inflammation with limited systemic exposure. The unique characteristics of this compound warrant further investigation to elucidate its mechanism of action and potential therapeutic utility, particularly in areas outside of traditional anti-inflammatory applications. This guide serves as a starting point for researchers to design and interpret experiments involving these diverse PDE4 inhibitors.
References
- 1. Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The discovery of roflumilast for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cilomilast, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cilomilast (Ariflo) on TNF-alpha, IL-8, and GM-CSF release by airway cells of patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of cilomilast (Ariflo) on TNF-α, IL-8, and GM-CSF release by airway cells of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Crisaborole Ointment, 2%, for Treatment of Patients with Mild-to-Moderate Atopic Dermatitis: Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 18. apexbt.com [apexbt.com]
- 19. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. youtube.com [youtube.com]
- 22. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An overview of the pharmacokinetics of cilomilast (Ariflo), a new, orally active phosphodiesterase 4 inhibitor, in healthy young and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lack of pharmacokinetic interactions between cilomilast and theophylline or smoking in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. drugs.com [drugs.com]
- 28. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Activity of the 5-Lipoxygenase Inhibitor BWA4C Across Different Cell Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "BW-A 78U" did not yield relevant results in scientific literature, suggesting a possible typographical error. This guide focuses on the well-characterized 5-lipoxygenase inhibitor, BWA4C , which shares a similar nomenclature and is a subject of research in relevant fields.
This guide provides a comparative overview of the biological activity of BWA4C, a potent and selective inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a critical mediator of inflammatory processes and has been implicated in the progression of various cancers, making its inhibitors a subject of significant research interest.[1][2][3]
Data Presentation: Inhibitory Activity of BWA4C
The following table summarizes the quantitative data on the inhibitory activity of BWA4C in a human cell system.
| Compound | Cell/Tissue Type | Assay | IC50 | Reference Compound | IC50 (Reference) |
| BWA4C | Inflamed colonic resection tissue (from patients with ulcerative colitis) | Inhibition of Leukotriene B4 (LTB4) formation | 0.03 µmol/l | Nordihydroguaiaretic acid (NDGA) | 0.8 µmol/l |
Table 1: Inhibitory concentration (IC50) of BWA4C on LTB4 formation. Data sourced from studies on inflamed colonic tissue.[4][5]
Experimental Protocols
A detailed methodology for assessing the 5-lipoxygenase inhibitory activity of a compound like BWA4C in a cell-based assay is provided below.
Protocol: Determination of 5-Lipoxygenase (5-LOX) Inhibitory Activity in Cell Culture
1. Objective: To determine the in vitro potency of a test compound (e.g., BWA4C) in inhibiting the production of Leukotriene B4 (LTB4), a key product of the 5-LOX pathway, in a cellular context.
2. Materials:
-
Cell line of interest (e.g., human polymorphonuclear leukocytes, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test compound (BWA4C) and a reference inhibitor (e.g., NDGA)
-
Calcium ionophore (e.g., A23187)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
3. Procedure:
-
Cell Culture and Plating:
-
Culture the selected cell line under standard conditions.
-
Harvest the cells and resuspend them in fresh medium at a concentration of 1 x 10^6 cells/mL.
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (BWA4C) and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds.
-
Incubate the cells with the compounds for a predetermined period (e.g., 30 minutes).
-
-
Stimulation of 5-LOX Pathway:
-
Sample Collection and LTB4 Measurement:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of LTB4 in the supernatant using an LTB4 ELISA kit, following the manufacturer's instructions.
-
Lyse the remaining cells in the wells and determine the total protein concentration using a protein assay kit. This is used for normalization.
-
-
Data Analysis:
-
Normalize the LTB4 concentrations to the total protein content for each well.
-
Plot the percentage of LTB4 inhibition against the log concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of LTB4 production, using a suitable software with a non-linear regression model.
-
Mandatory Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.
Experimental Workflow
References
- 1. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer: Ingenta Connect [ingentaconnect.com]
- 3. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer | Bentham Science [eurekaselect.com]
- 4. Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C. | Gut [gut.bmj.com]
A Comparative Guide to Celecoxib and Non-Selective NSAIDs in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective COX-2 inhibitor, Celecoxib, with traditional non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Ibuprofen. The information presented is supported by experimental data from clinical trials to aid researchers and drug development professionals in their understanding of these anti-inflammatory compounds.
Mechanism of Action: Selective vs. Non-Selective COX Inhibition
Non-steroidal anti-inflammatory drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues, including the stomach, intestines, kidneys, and platelets. It is involved in producing prostaglandins that protect the gastrointestinal mucosa and support platelet function.[2]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors.[2] Its activation leads to the production of prostaglandins that mediate inflammation and pain.
Celecoxib is a selective COX-2 inhibitor, meaning it preferentially targets the COX-2 enzyme responsible for inflammation while having a lesser effect on the protective COX-1 enzyme at therapeutic doses.[1] In contrast, traditional NSAIDs like Diclofenac and Ibuprofen are non-selective, inhibiting both COX-1 and COX-2.[2] This lack of selectivity is associated with a higher risk of gastrointestinal side effects.
Signaling Pathway of COX-2 Inhibition by Celecoxib
The following diagram illustrates the signaling pathway leading to inflammation and how Celecoxib intervenes.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from clinical trials comparing Celecoxib with Diclofenac and Ibuprofen.
Table 1: Celecoxib vs. Diclofenac in Osteoarthritis of the Knee
| Parameter | Celecoxib (200 mg/day) | Diclofenac (150 mg/day) | Placebo | p-value (Celecoxib vs. Diclofenac) |
| WOMAC Osteoarthritis Index | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | - | No significant difference |
| Patient's Assessment of Arthritis Pain (VAS) | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | - | No significant difference |
| Gastrointestinal Side Effects | 18% | 25% | 19% | <0.05 |
| Withdrawals due to Adverse Events | 7% | 11% | 7% | Not specified |
Data from a 6-week, multicenter, double-blind, placebo-controlled trial in patients with osteoarthritis of the knee.[3]
Table 2: Celecoxib vs. Ibuprofen - Gastroduodenal Ulcer Incidence
| Treatment Group | Dose | Incidence of Endoscopic Ulcers (≥3 mm) | p-value (Celecoxib vs. Ibuprofen) |
| Celecoxib | 200 mg/day | 2.6% | 0.056 |
| Ibuprofen | 1200 mg/day | 17.9% |
Data from a randomized, double-blind, crossover study in healthy subjects over a 10-day treatment period.[1]
Table 3: Pharmacokinetic Properties
| Parameter | Celecoxib | Diclofenac | Ibuprofen |
| Bioavailability | Not fully determined | ~50% (oral) | 80-100% (oral) |
| Protein Binding | ~97% | >99% | >99% |
| Half-life | ~11 hours | 1-2 hours | 2-4 hours |
| Time to Peak Plasma Concentration | 2-4 hours | 2-3 hours | 1-2 hours |
Pharmacokinetic data compiled from various sources.[4][5]
Experimental Protocols
Celecoxib vs. Diclofenac in Osteoarthritis of the Knee
-
Study Design: A 6-week, multicenter, double-blind, randomized, placebo-controlled, parallel-group trial.[3]
-
Patient Population: 600 patients with a clinical and radiographic diagnosis of osteoarthritis of the knee, who were in a flare state at baseline.[3][6]
-
Intervention: Patients were randomly assigned to one of three treatment groups:
-
Efficacy Assessments:
-
Safety Assessments: Monitoring and recording of all adverse events, with a focus on gastrointestinal side effects. Laboratory tests including hepatic transaminases and serum creatinine were also performed.[3][7]
Celecoxib vs. Ibuprofen - Endoscopic Evaluation of Gastroduodenal Injury
-
Study Design: A randomized, double-blind, double-dummy, two-way crossover study with a 4-5 week washout period between treatment phases.[1]
-
Patient Population: Healthy adult volunteers with a normal baseline upper gastrointestinal endoscopy.[1]
-
Intervention: Subjects were randomized to receive one of the following 10-day treatment regimens in a crossover fashion:
-
Primary Endpoint: The incidence of endoscopically observed gastroduodenal ulcers (defined as a mucosal break of ≥3 mm in diameter with perceptible depth).[1]
-
Procedure: Upper gastrointestinal endoscopy was performed at baseline and after each 10-day treatment period to assess for mucosal injury.[1]
Experimental Workflow: Randomized Controlled Trial
The following diagram outlines a typical workflow for a randomized controlled trial comparing anti-inflammatory compounds.
References
- 1. A randomized, controlled comparison of ibuprofen at the maximal over-the-counter dose compared with prescription-dose celecoxib on upper gastrointestinal mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib versus diclofenac in the management of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Laboratory Chemicals: A Procedural Guide
Disclaimer: The specific chemical compound "BW-A 78U" was not readily identifiable in public databases. The following procedures are based on established best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals must always consult the Safety Data Sheet (SDS) for the specific chemical to ensure full compliance and safety.
This guide provides a comprehensive, procedural framework for the safe and compliant disposal of laboratory chemicals. Adherence to these protocols is essential for ensuring the safety of all personnel and minimizing environmental impact.
Waste Identification and Characterization
The first critical step in proper chemical disposal is the accurate identification and characterization of the waste. All chemical waste must be evaluated to determine if it is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]
Key Action:
-
Consult the Safety Data Sheet (SDS): The SDS for each chemical is the primary source of information regarding its hazards and disposal requirements.
-
Characterize the Waste: Determine if the waste is hazardous based on its properties and regulatory definitions.[2]
Chemical Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions, such as the generation of toxic fumes or explosions.[3] Incompatible chemicals must never be mixed in the same waste container.[2][4]
Core Principle: Store waste in separate, clearly labeled containers based on its hazard class.[2]
Table 1: Chemical Waste Segregation Guidelines
| Waste Category | Examples | Storage Container Requirements | Disposal Considerations |
| Halogenated Organic Solvents | Dichloromethane, Chloroform | Glass or plastic reagent bottles.[5] | Collect separately as they are often incinerated under specific conditions. |
| Non-Halogenated Organic Solvents | Ethanol, Acetone, Hexane | Glass or plastic reagent bottles.[5] | Often suitable for fuel blending.[4] |
| Acids | Hydrochloric Acid, Sulfuric Acid | Store in glass containers; never in metal.[6][7] | Segregate from bases and reactive metals. Store in secondary containment.[3][8] |
| Bases | Sodium Hydroxide, Ammonium Hydroxide | Store in compatible plastic or glass containers. | Segregate from acids. Store in secondary containment.[3][8] |
| Heavy Metals | Mercury, Lead, Cadmium compounds | Sealed, leak-proof containers. | Must be treated as hazardous waste. Never dispose of down the drain. |
| Oxidizers | Sodium Nitrate, Hydrogen Peroxide | Store away from organic materials and other combustibles.[3] | Keep separate from reducing agents and flammable materials.[3] |
| Reactive Chemicals | Sodium metal, Picric acid | Store in a manner to prevent contact with incompatible materials (e.g., water).[3] | Requires special handling procedures. Consult with your institution's safety office.[3] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling chemical waste to protect against splashes, inhalation of vapors, and skin contact.[9] The level of PPE required depends on the hazards of the chemicals being handled.
Table 2: Personal Protective Equipment for Chemical Waste Handling
| PPE Level | Equipment | When to Use |
| Level D (Basic) | Safety glasses, lab coat, closed-toe shoes, gloves.[10][11] | For handling non-hazardous or low-hazard chemical waste. |
| Level C | Chemical splash goggles, face shield, chemical-resistant gloves, chemical-resistant apron or coveralls, respirator (if necessary).[11][12] | For handling corrosive, toxic, or volatile hazardous chemicals where the concentration and type of airborne substance are known.[11] |
| Level B | Highest level of respiratory protection (e.g., SCBA), chemical-resistant suit, inner and outer chemical-resistant gloves, chemical-resistant boots.[11][12] | When the highest level of respiratory protection is needed with less skin protection required.[11] |
| Level A | Fully encapsulating chemical- and vapor-protective suit, SCBA, inner and outer chemical-resistant gloves, chemical-resistant boots.[11][12] | When the greatest potential for exposure to hazards exists and the highest level of skin, respiratory, and eye protection is required.[11] |
Step-by-Step Disposal Procedures
Follow these procedural steps to ensure the safe handling and disposal of chemical waste from the point of generation to final pickup.
-
Container Selection: Use only appropriate, compatible, and properly sealed containers for waste collection.[1][13] Containers must be in good condition and leak-proof.[14]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[8]
-
Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be under the control of laboratory personnel.[14]
-
Storage:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2] Do not attempt to dispose of hazardous chemical waste through standard trash or sewer systems.[2][14]
Experimental Protocol: Chemical Compatibility Testing
In instances where a novel chemical or mixture is being discarded, a compatibility test may be necessary to ensure safe co-storage in a single waste container. This should only be performed on a microscale by trained personnel.
Objective: To determine if two or more waste streams can be safely mixed without causing a dangerous reaction (e.g., gas evolution, heat generation, polymerization).
Materials:
-
Micro-scale glassware (e.g., test tubes, vials)
-
Micropipettes
-
Fume hood
-
Appropriate PPE
-
Samples of the individual waste streams
Procedure:
-
In a fume hood, place a small, known amount (e.g., 1 mL) of the first waste stream into a test tube.
-
Slowly add an equivalent amount of the second waste stream to the test tube.
-
Observe for any signs of reaction, such as a temperature change, color change, gas bubbles, or precipitate formation.
-
If no reaction is observed after several minutes, the wastes may be compatible.
-
Repeat for all waste streams intended to be mixed.
-
Document all observations meticulously.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.
Caption: Logical workflow for laboratory chemical waste disposal.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. gaiaca.com [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. media.path.org [media.path.org]
- 10. hazmatschool.com [hazmatschool.com]
- 11. epa.gov [epa.gov]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 14. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling BW-A 78U
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of the research compound BW-A 78U, also identified as 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a solid compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses | Must be equipped with side-shields conforming to EN166 standards or equivalent. |
| Hand Protection | Gloves | Wear impervious, chemical-resistant gloves. Nitrile gloves are recommended. Gloves must be inspected for integrity before each use. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder form outside of a fume hood to avoid inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is required to ensure safe and effective use of this compound in a laboratory setting.
Preparation and Weighing
-
All handling of the solid form of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.
-
Before weighing, ensure the analytical balance is clean and calibrated.
-
Use appropriate weighing paper or a container to accurately measure the desired amount of the compound.
-
Avoid any direct contact with the skin and eyes.
Dissolution
-
When preparing solutions, add the solvent to the weighed this compound powder slowly to prevent splashing.
-
The choice of solvent will depend on the specific experimental protocol.
Experimental Use
-
When using this compound in experiments, ensure that all containers are clearly labeled.
-
Follow the specific concentrations and incubation times as dictated by your validated experimental protocol.
-
Avoid exposure to the compound by using appropriate containment measures for your specific experiment (e.g., sealed plates, closed-system incubators).
Post-Handling
-
After handling, decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Remove and dispose of contaminated gloves and any other disposable PPE as outlined in the Disposal Plan.
-
Wash hands thoroughly with soap and water after completing any task involving this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) should be placed in a designated hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols and Data
This compound, a purine derivative, has been investigated for its potential antiviral and anticonvulsant activities. The following sections detail the methodologies and findings from relevant studies.
Synthesis of 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine (this compound)
A common synthetic route for compounds of this class involves the alkylation of a purine precursor. For instance, a related synthesis of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines was achieved through the alkylation of 6-chloro-2-(trifluoromethyl)-9H-purine with the corresponding benzyl halide, followed by the displacement of the chloro group with dimethylamine.[1]
Antiviral Activity Assays
The antiviral properties of purine derivatives are often evaluated using cell-based assays.
General Protocol for Antirhinovirus Activity:
-
Cell Culture: Human embryonic lung fibroblasts (MRC-5) are grown in appropriate media.
-
Virus Infection: Confluent cell monolayers are infected with a specific rhinovirus serotype.
-
Compound Treatment: Various concentrations of the test compound (like this compound) are added to the infected cell cultures.
-
Incubation: The cultures are incubated at a controlled temperature until viral cytopathic effects are observed in the control (untreated) wells.
-
Endpoint Measurement: The concentration of the compound that inhibits the viral cytopathic effect by 50% (IC50) is determined.
Quantitative Data from a Study on a Related Compound: A study on a related compound, 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, demonstrated significant activity against rhinovirus serotype 1B.[2]
| Compound | Virus Serotype | IC50 (µM) |
| 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Rhinovirus 1B | 0.03 |
Anticonvulsant Activity Screening
The anticonvulsant potential of purine derivatives can be assessed using animal models.
Maximal Electroshock (MES) Test Protocol:
-
Animal Model: Typically conducted in mice.
-
Compound Administration: The test compound is administered to the animals, often via intraperitoneal injection.
-
Induction of Seizure: A controlled electrical stimulus is delivered through corneal electrodes to induce a seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension is recorded as a measure of anticonvulsant activity.
Mechanism of Action and Signaling Pathways
The biological activities of purine analogs like this compound are generally attributed to their interaction with various cellular processes. While the specific mechanism for this compound is not fully elucidated in the provided search results, the general mechanisms for this class of compounds involve:
-
Inhibition of Nucleic Acid Synthesis: Many purine analogs act as antimetabolites, interfering with the synthesis of DNA and RNA, which is a common mechanism for antiviral drugs.[3]
-
Interaction with Purinergic Receptors: Purine derivatives can act as ligands for purinergic receptors (P1 and P2), which are involved in a wide range of physiological processes, including neurotransmission and immune responses. The activation of these receptors can trigger various downstream signaling cascades.
Visualizing Experimental Workflow and Potential Signaling
Below are diagrams illustrating a typical experimental workflow for antiviral testing and a generalized purinergic signaling pathway that may be relevant to the mechanism of action of this compound.
Caption: Workflow for Antiviral Activity Testing.
Caption: Generalized Purinergic Signaling Pathway.
References
- 1. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
